REACTION_CXSMILES
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C[O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH2:5][CH2:6][Br:7].B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH2:5][CH2:6][Br:7]
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Name
|
|
Quantity
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1.07 g
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Type
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reactant
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Smiles
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COC1=C(CCBr)C=CC=C1
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Name
|
|
Quantity
|
9.5 mL
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Type
|
reactant
|
Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
was washed with brine
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
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Smiles
|
OC1=C(CCBr)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |